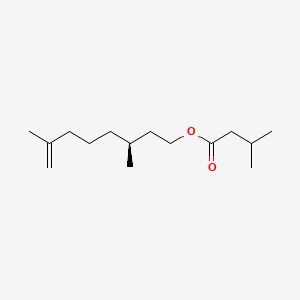
Rhodinyl isovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodinyl isovalerate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular ester is derived from butanoic acid and a specific alcohol, making it a unique compound with distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rhodinyl isovalerate typically involves the esterification reaction between butanoic acid and the corresponding alcohol. The reaction is catalyzed by a mineral acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the ester. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Rhodinyl isovalerate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and the corresponding alcohol in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Reduction: Performed using lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Butanoic acid and the corresponding alcohol.
Transesterification: A different ester and the original alcohol.
Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Rhodinyl isovalerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Wirkmechanismus
The mechanism by which Rhodinyl isovalerate exerts its effects involves its interaction with specific molecular targets. In biological systems, esters can act as signaling molecules, binding to receptors and modulating various pathways. The exact molecular targets and pathways involved depend on the specific biological context and the ester’s structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 3-methyl-, ethyl ester: Another ester derived from butanoic acid, known for its fruity aroma.
Butanoic acid, 3-methylbutyl ester: Similar in structure but with a different alcohol component, also used in the flavor industry.
3-Methylbutanoic acid: The parent acid of the ester, known for its strong odor and use in the synthesis of various esters.
Uniqueness
Rhodinyl isovalerate is unique due to its specific alcohol component, which imparts distinct chemical and sensory properties. Its structure allows for specific interactions in biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
7778-96-3 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
[(3S)-3,7-dimethyloct-7-enyl] 3-methylbutanoate |
InChI |
InChI=1S/C15H28O2/c1-12(2)7-6-8-14(5)9-10-17-15(16)11-13(3)4/h13-14H,1,6-11H2,2-5H3/t14-/m0/s1 |
InChI-Schlüssel |
OZAWINZSOFVOBJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(C)CCCC(=C)C |
Kanonische SMILES |
CC(C)CC(=O)OCCC(C)CCCC(=C)C |
Dichte |
d15 0.88 0.8829 (15°) |
Physikalische Beschreibung |
colourless, oily liquid with a rose odou |
Löslichkeit |
soluble in alcohol; practically insoluble in wate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















